(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Trimethylsilyl iodide and methanol are used for Boc deprotection.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .
Scientific Research Applications
Chemistry: In chemistry, (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a protected intermediate that can be selectively deprotected under mild conditions .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of peptides and other biologically active molecules. The Boc group provides a temporary protection for the amine group, allowing for selective reactions at other sites .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique structural properties make it a valuable intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature a Boc group protecting the amine, making them useful intermediates in peptide synthesis.
tert-Butyloxycarbonyl-protected piperazines: These compounds are used in the synthesis of various organic molecules and have similar protective properties.
Uniqueness: (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized synthetic applications .
Properties
Molecular Formula |
C11H18FNO4 |
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Molecular Weight |
247.26 g/mol |
IUPAC Name |
(2R,4R)-4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)/t7-,11-/m1/s1 |
InChI Key |
AMYPRFPCITYLTA-RDDDGLTNSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](CN1C(=O)OC(C)(C)C)F)C(=O)O |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)O |
Origin of Product |
United States |
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